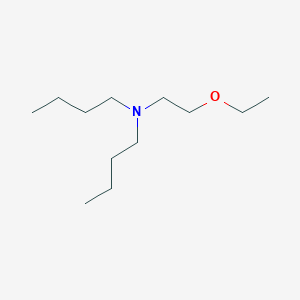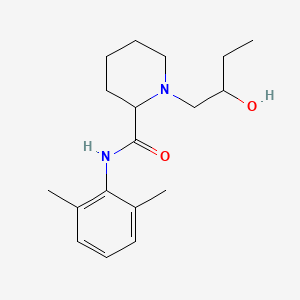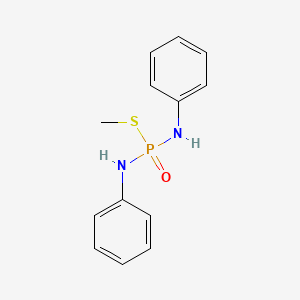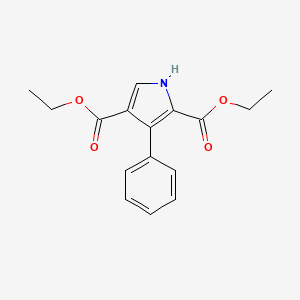
Tin, trimethyl-, sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin, trimethyl-, sulphate is an organotin compound with the chemical formula (CH₃)₃Sn₂SO₄. It is a derivative of tin where three methyl groups are bonded to the tin atom, and the compound is further bonded to a sulphate group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin, trimethyl-, sulphate can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2(CH3)3SnCl+H2SO4→(CH3)3Sn2SO4+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process often includes the use of high-purity reagents and controlled environments to maximize yield and purity. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tin, trimethyl-, sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO₂)
Reduction: Lower oxidation state tin compounds (e.g., SnCl₂)
Substitution: Various organotin derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
Tin, trimethyl-, sulphate is used as a reagent in organic synthesis and catalysis. Its ability to undergo various chemical reactions makes it valuable in the preparation of complex organic molecules.
Biology
In biological research, organotin compounds, including this compound, are studied for their potential antimicrobial and antifungal properties. They are also investigated for their effects on biological systems and potential therapeutic applications.
Medicine
The compound’s potential as an antimicrobial agent has led to research into its use in medical applications, such as coatings for medical devices to prevent infections.
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in plastics. Its role in catalysis also makes it valuable in various industrial processes.
Mechanism of Action
The mechanism by which tin, trimethyl-, sulphate exerts its effects involves interactions with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic processes. Its molecular targets include proteins and nucleic acids, leading to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- Trimethyltin chloride (CH₃)₃SnCl
- Dimethyltin dichloride (CH₃)₂SnCl₂
- Tetramethyltin (CH₃)₄Sn
Uniqueness
Tin, trimethyl-, sulphate is unique due to its combination of organotin and sulphate groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Conclusion
This compound is a versatile organotin compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to undergo various reactions make it valuable in scientific research and industrial processes
Properties
CAS No. |
63869-87-4 |
|---|---|
Molecular Formula |
C3H10O4SSn |
Molecular Weight |
260.89 g/mol |
IUPAC Name |
trimethylstannyl hydrogen sulfate |
InChI |
InChI=1S/3CH3.H2O4S.Sn/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+1/p-1 |
InChI Key |
NUMBJEPDYGRUNB-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)



![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)


![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)

